Reparixin - 266359-83-5

Reparixin

Catalog Number: EVT-280063
CAS Number: 266359-83-5
Molecular Formula: C14H21NO3S
Molecular Weight: 283.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Reparixin is a small molecule that acts as a potent and specific allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. [] Chemokines are a family of small cytokines or signaling proteins secreted by cells. Their name is derived from their ability to induce directed chemotaxis in nearby responsive cells; they are chemotactic cytokines.

SCH527123

Compound Description: SCH527123 acts as a potent and selective antagonist for both CXCR1 and CXCR2, similar to Reparixin []. This compound has demonstrated efficacy in preclinical studies involving various cancer models, particularly pancreatic cancer, by effectively inhibiting cell viability, colony formation, and migration [].

Ibuprofen

Compound Description: Ibuprofen is a well-known nonsteroidal anti-inflammatory drug (NSAID). Interestingly, Reparixin is metabolized to ibuprofen in the body [].

Relevance: While ibuprofen itself does not directly interact with the CXCR1/2 receptors like Reparixin, its generation as a metabolite adds a layer of complexity when analyzing the therapeutic effects of Reparixin []. Studies have shown that ibuprofen can influence inflammatory processes differently than Reparixin in specific contexts like endotoxin-induced inflammation [].

Paclitaxel

Relevance: Several studies explored the synergistic effects of combining Reparixin with paclitaxel in treating breast cancer [, , , , , ]. This co-treatment approach aims to target both the bulk tumor cells with paclitaxel and the cancer stem cells with Reparixin, potentially improving treatment efficacy and reducing recurrence [].

Docetaxel

Relevance: Research indicates that Reparixin can sensitize thyroid cancer cells to the cytotoxic effects of docetaxel, potentially improving the drug's efficacy []. The combination of Reparixin and docetaxel has also demonstrated promising results in preclinical models by reducing both tumor mass and the cancer stem cell population [].

Doxorubicin

Relevance: Similar to docetaxel, Reparixin has been shown to sensitize thyroid cancer cells to the cytotoxic effects of doxorubicin, making them more susceptible to the drug's action []. This finding suggests a potential benefit in combining Reparixin with doxorubicin to enhance treatment outcomes in thyroid cancer.

GRO/KC (CXCL1)

Relevance: GRO/KC plays a crucial role in the inflammatory response and tissue damage associated with paclitaxel-induced peripheral neuropathy, a debilitating side effect of paclitaxel treatment []. Reparixin, by inhibiting CXCR2, could potentially mitigate this neurotoxicity.

DEK Protein

Compound Description: DEK is a protein involved in various cellular processes, including DNA replication, repair, and transcriptional regulation. Notably, it has been linked to the formation of neutrophil extracellular traps (NETs) through a mechanism involving CXCR2 [].

Relevance: Studies demonstrate that the interaction of DEK with CXCR2 can trigger NETosis, a process implicated in the pathogenesis of COVID-19 []. Interestingly, Reparixin, by blocking CXCR2, has shown potential in reducing DEK-induced NETosis, suggesting a possible therapeutic avenue for COVID-19 treatment [].

Anti-DEK Antibody

Relevance: Similar to Reparixin, anti-DEK antibodies have demonstrated the ability to reduce NETosis induced by the serum of patients with COVID-19, further supporting the involvement of DEK in this process []. While Reparixin achieves this effect by blocking the CXCR2 receptor, anti-DEK antibodies directly target the DEK protein itself, highlighting different approaches to modulate the same pathway [].

Overview

Reparixin is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, which are involved in inflammatory processes, particularly in the recruitment of neutrophils. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions and its role in improving survival rates in critically ill patients.

Source

Reparixin was initially developed as part of a research effort to identify effective inhibitors of the inflammatory response mediated by chemokines. It is derived from a series of compounds designed to modulate the activity of chemokine receptors without completely blocking ligand binding, thus allowing for more nuanced control over inflammatory processes.

Classification

Reparixin belongs to the class of small molecule inhibitors specifically targeting chemokine receptors. It is classified as an allosteric modulator, which means it binds to a site other than the active site of the receptor, altering its function without directly competing with the natural ligand.

Synthesis Analysis

Methods

The synthesis of Reparixin involves multiple steps that typically include:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions may include amination, alkylation, and cyclization to build the core structure.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products.

Technical Details

The specific synthetic route can vary but generally follows established organic synthesis protocols. The final product is characterized by its purity and structural integrity using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry.

Molecular Structure Analysis

Structure

The molecular structure of Reparixin can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: Approximately 342.41 g/mol
  • Structural Features: Reparixin contains a sulfonamide group, which is critical for its interaction with the CXCR1 and CXCR2 receptors.

Data

The three-dimensional conformation of Reparixin can be analyzed using computational chemistry software that models its interactions with target receptors. This analysis helps in understanding how structural modifications can enhance its efficacy or reduce side effects.

Chemical Reactions Analysis

Reactions

Reparixin undergoes various chemical reactions during its interaction with biological systems:

  1. Binding Reactions: It binds to CXCR1 and CXCR2, preventing their activation by ligands such as interleukin-8 (CXCL8).
  2. Metabolic Reactions: In vivo, Reparixin may be metabolized by cytochrome P450 enzymes, leading to various metabolites that may have different biological activities.

Technical Details

The kinetics of these reactions can be studied using radiolabeled ligands and receptor binding assays, providing insights into the affinity and selectivity of Reparixin for its targets.

Mechanism of Action

Reparixin functions primarily by inhibiting neutrophil migration through its action on CXCR1 and CXCR2.

  1. Allosteric Modulation: By binding to an allosteric site on these receptors, Reparixin alters their conformation, reducing their ability to activate downstream signaling pathways.
  2. Impact on Inflammation: This inhibition leads to decreased neutrophil recruitment at sites of inflammation, thereby mitigating tissue damage associated with excessive inflammatory responses.

Data from studies indicate that Reparixin significantly reduces neutrophil infiltration in various animal models of inflammation and injury, demonstrating its potential therapeutic effects in conditions such as ischemia-reperfusion injury .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH levels.
  • Reactivity: Reacts with nucleophiles due to the presence of functional groups like sulfonamide.

Relevant data regarding these properties can be found in pharmacological studies that assess the stability and solubility profiles necessary for drug formulation .

Applications

Reparixin has several notable applications in scientific research and clinical settings:

  1. Inflammatory Diseases: It is being investigated for use in treating conditions characterized by excessive neutrophil activity, such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).
  2. Transplant Medicine: Studies show that Reparixin improves survival rates in critically ill patients and those undergoing organ transplants by modulating immune responses .
  3. Research Tool: Used extensively in preclinical studies to elucidate the role of chemokine signaling in various disease models.
Introduction to Reparixin: Discovery and Development

Historical Context of CXCR1/2 Inhibition in Inflammation and Oncology

The CXCR1 and CXCR2 chemokine receptors emerged as critical therapeutic targets when research revealed their central role in neutrophil-mediated inflammation. These G protein-coupled receptors bind ELR+ CXC chemokines (e.g., CXCL8/IL-8 in humans, CXCL1/KC in mice), orchestrating neutrophil recruitment, activation, and tissue infiltration during inflammatory responses. In oncology, CXCR1/2 gained significance when studies identified their overexpression on cancer stem cells (CSCs) and association with metastatic progression. Early attempts to block these receptors included neutralizing antibodies and peptide analogs, but these suffered from poor pharmacokinetic properties and limited efficacy in vivo. The discovery that neutrophil infiltration in ischemia-reperfusion injury (IRI) models depended on CXCR1/2 signaling highlighted their therapeutic potential, creating a foundation for small-molecule inhibitor development [1] [7].

Rationale for Reparixin Development: Structural Derivation from Non-Steroidal Anti-Inflammatory Drugs

Reparixin originated from a deliberate structural redesign of ibuprofen, a conventional NSAID. Researchers observed that ibuprofen exhibited modest non-COX-dependent inhibitory effects on CXCL8-induced neutrophil chemotaxis, suggesting anti-inflammatory activity beyond prostaglandin synthesis inhibition. Through systematic chemical optimization, Dompé Farmaceutici scientists replaced ibuprofen’s carboxylic acid group with a methylsulfonamide moiety, creating the (R)-(−)-2-(4-isobutylphenyl)propionyl methanesulfonamide scaffold (Reparixin). This modification eliminated significant COX-1/2 inhibition while enhancing allosteric modulation of CXCR1/2. Reparixin binds to a secondary site distinct from the chemokine-binding pocket, inducing conformational changes that disrupt G-protein coupling and downstream signaling (calcium flux, chemotaxis) without blocking ligand binding or receptor internalization [7] [9] [10].

Table 1: Structural and Functional Evolution from NSAIDs to Reparixin

PropertyTraditional NSAIDs (e.g., Ibuprofen)Reparixin
Primary TargetCOX-1/COX-2 enzymesCXCR1/CXCR2 receptors
MechanismCompetitive active-site inhibitionNon-competitive allosteric modulation
Effect on NeutrophilsIndirect (via reduced PGE₂)Direct inhibition of migration & activation
COX InhibitionSignificant (IC₅₀ ~μM range)Negligible
SelectivityLow (multiple eicosanoid effects)High for CXCR1 (IC₅₀ = 1 nM) vs. CXCR2 (IC₅₀ = 400 nM)

Evolutionary Trajectory: Transition from Preclinical Models to Investigational Therapeutic Agent

Reparixin’s preclinical validation spanned diverse disease models:

  • Ischemia-Reperfusion Injury (IRI): In rat liver IRI, Reparixin (15 mg/kg) reduced neutrophil infiltration by 90% and hepatocellular necrosis by 80%, demonstrating dose-dependent protection [10].
  • Acute Lung Injury (ALI): Mouse models of LPS or acid-induced ALI showed Reparixin (15 μg/g) reduced pulmonary neutrophil recruitment by ~50%, vascular permeability, and improved gas exchange [1] [3].
  • Spinal Cord Injury: Reparixin (10 mg/kg via osmotic pump) diminished neutrophil and macrophage infiltration, reducing oligodendrocyte apoptosis and improving functional recovery [10].

These successes propelled clinical translation. Key milestones included:

  • Phase II in Pancreatic Islet Transplantation: Reparixin improved engraftment and glycemic control by attenuating inflammation-driven graft damage [2].
  • Oncology Trials: A breast cancer window-of-opportunity trial (NCT01861054) showed Reparixin (oral, 1000 mg TID) reduced ALDH⁺ or CD24⁻/CD44⁺ CSCs by ≥20% in 4/17 and 9/17 patients, respectively, confirming target engagement [4] [5].
  • Myelofibrosis: In Gata1low mice, Reparixin infusion (7.5 mg/kg/h) reduced bone marrow fibrosis and splenomegaly while restoring megakaryocyte GATA1 expression [8].

Table 2: Key Preclinical and Clinical Milestones for Reparixin

Development PhaseModel/SettingKey OutcomeReference
PreclinicalRat Liver IRI90% ↓ PMN recruitment; 80% ↓ liver damage [10]
PreclinicalMouse LPS-Induced ALI50% ↓ lung neutrophil recruitment [1]
Clinical (Phase II)Breast Cancer (NCT01861054)CSC reduction in 53% (CD24⁻/CD44⁺) of patients [5]
PreclinicalGata1low Myelofibrosis↓ Bone marrow fibrosis; ↑ megakaryocyte GATA1 [8]

Reparixin exemplifies rational drug reprofiling—transforming an NSAID derivative into a targeted chemokine receptor inhibitor. Its progression underscores the therapeutic value of disrupting neutrophil-mediated inflammation in diverse pathologies, from transplant medicine to oncology. Ongoing trials continue to explore its niche in conditions where CXCR1/2-driven inflammation is a pathogenic cornerstone [2] [8].

Properties

CAS Number

266359-83-5

Product Name

Reparixin

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

InChI

InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m1/s1

InChI Key

KQDRVXQXKZXMHP-LLVKDONJSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

(R)-2-(4-isobutylphenyl)propionylmethanesulfonamide
2-(4-isobutylphenyl)propionylmethanesulfonamide
reparixin
repertaxin

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.